molecular formula C29H22Cl2N2O7S B11977117 methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11977117
M. Wt: 613.5 g/mol
InChI Key: CQYXTCMBQHMNCF-ZMOGYAJESA-N
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Description

METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, methoxy, dichlorophenyl, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This can be achieved through a Friedel-Crafts acylation reaction.

    Attachment of the dichlorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction.

    Incorporation of the acetoxy and methoxy groups: These functional groups can be introduced through esterification and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups suggests that the compound may participate in various biochemical pathways, potentially leading to diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines with varying substituents. Examples include:

  • METHYL (2E)-5-[4-HYDROXY-3-METHOXYPHENYL]-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • METHYL (2E)-5-[4-(ACETYLOXY)-3-HYDROXYPHENYL]-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H22Cl2N2O7S

Molecular Weight

613.5 g/mol

IUPAC Name

methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H22Cl2N2O7S/c1-14-25(28(36)38-4)26(16-5-9-22(39-15(2)34)23(11-16)37-3)33-27(35)24(41-29(33)32-14)13-18-7-10-21(40-18)19-12-17(30)6-8-20(19)31/h5-13,26H,1-4H3/b24-13+

InChI Key

CQYXTCMBQHMNCF-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC

Origin of Product

United States

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